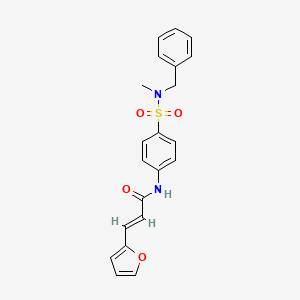![molecular formula C16H12BrNO3 B2915274 N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide CAS No. 2034566-22-6](/img/structure/B2915274.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, depending on the structure of the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can be influenced by the compound’s molecular structure .科学的研究の応用
Metabolism of Bromoxynil by Bacteria
Research on the metabolism of the herbicide bromoxynil (a compound with a bromobenzamide moiety) by Klebsiella pneumoniae subsp. ozaenae demonstrated the bacterium's ability to rapidly metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, using the liberated ammonia as a sole nitrogen source. This study highlights the potential for bioremediation applications and environmental detoxification of bromobenzamide derivatives (Mcbride, Kenny, & Stalker, 1986).
Inhibition of Photosynthesis
Research on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides revealed their ability to inhibit photosynthetic electron transport, suggesting potential applications in studying photosynthesis mechanisms or as herbicides. The inhibitory efficiency depended on compound lipophilicity and the electronic properties of substituents (Kráľová et al., 2013).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
A study on nitrogen mustard analogues derived from benzamides evaluated their potential as prodrugs for GDEPT in cancer treatment. This research suggests the application of certain bromobenzamide derivatives in developing more effective cancer therapies (Friedlos, Denny, Palmer, & Springer, 1997).
Amination Reactions Mediated by Palladium/Imidazolium Salt Systems
The study on amination reactions of aryl halides, including bromobenzamides, with nitrogen-containing reagents mediated by palladium/imidazolium salt systems, opens up avenues for synthesizing complex organic compounds, potentially useful in pharmaceuticals and materials science (Grasa, Viciu, Huang, & Nolan, 2001).
Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives
The synthesis of benzamide derivatives for potential use as CCR5 antagonists indicates the role of bromobenzamide derivatives in developing new therapeutic agents for diseases such as HIV (Bi, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUFRCCKVFYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)
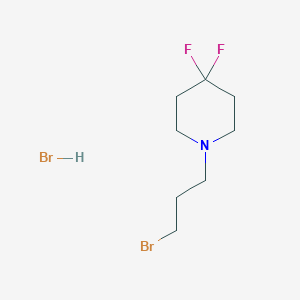
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

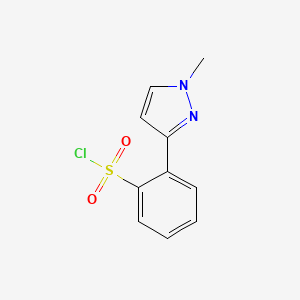
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2915198.png)
![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)
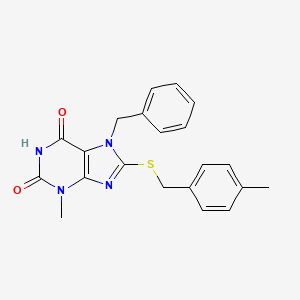
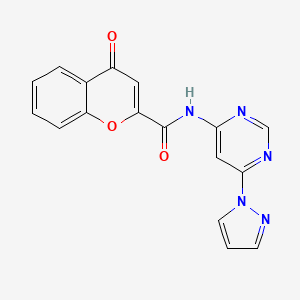
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)
![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)
![2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide](/img/structure/B2915211.png)
